molecular formula C8H7ClN2 B14861127 2-(Chloromethyl)-6-methylisonicotinonitrile

2-(Chloromethyl)-6-methylisonicotinonitrile

Cat. No.: B14861127
M. Wt: 166.61 g/mol
InChI Key: NCRBKMRLXDJZOM-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-methylisonicotinonitrile is a chemical compound that belongs to the class of isonicotinonitriles. This compound is characterized by the presence of a chloromethyl group and a methyl group attached to the isonicotinonitrile core. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-6-methylisonicotinonitrile typically involves the reaction of 2-amino-6-methylisonicotinonitrile with chloromethylating agents under controlled conditions. One common method involves the use of chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature range of 50-70°C to ensure the selective formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction parameters and higher yields. The use of automated reactors and real-time monitoring systems ensures the consistent quality of the product.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-6-methylisonicotinonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

Scientific Research Applications

2-(Chloromethyl)-6-methylisonicotinonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-methylisonicotinonitrile involves its interaction with nucleophiles due to the electrophilic nature of the chloromethyl group. This interaction can lead to the formation of various substituted derivatives. The nitrile group can also participate in reactions that involve nucleophilic addition, leading to the formation of amines or other functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)-6-methylisonicotinonitrile is unique due to its specific substitution pattern on the isonicotinonitrile core, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in the synthesis of complex organic molecules and in various research applications.

Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

2-(chloromethyl)-6-methylpyridine-4-carbonitrile

InChI

InChI=1S/C8H7ClN2/c1-6-2-7(5-10)3-8(4-9)11-6/h2-3H,4H2,1H3

InChI Key

NCRBKMRLXDJZOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)CCl)C#N

Origin of Product

United States

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